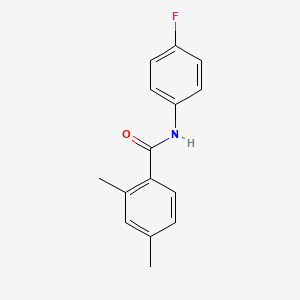

N-(4-fluorophenyl)-2,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(4-fluorophenyl)-2,4-dimethylbenzamide" belongs to a class of organic compounds known for their potential in various applications, including materials science and pharmaceuticals. The incorporation of fluorophenyl groups often impacts the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of compounds similar to "this compound" typically involves multi-step organic reactions, including acylation, nucleophilic substitution, and amide formation. A study by Yang et al. (2002) on the synthesis of related stilbene derivatives highlights the complexity and precision required in such chemical syntheses (Yang, Jye-Shane, et al., 2002).

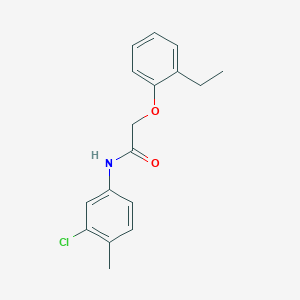

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is crucial for understanding their reactivity and properties. Karabulut et al. (2014) discussed the impact of intermolecular interactions on molecular geometry, utilizing X-ray diffraction and DFT calculations to assess structural aspects (Karabulut, Sedat, et al., 2014).

Chemical Reactions and Properties

The chemical behavior of such compounds involves various reactions including electrophilic substitution facilitated by the fluorophenyl group and the reactivity of the amide function. Research by Kronenberg et al. (2007) on related sulfonamide compounds provides insight into potential reactivity patterns and applications (Kronenberg, Ute B., et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on related compounds, such as those by Suchetan et al. (2016), reveal how substitutions on the benzamide scaffold affect these properties (Suchetan, P. A., et al., 2016).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards other chemical agents are central to understanding the applications of "this compound." For example, the study by Binzet et al. (2018) on metal complexes of similar compounds highlights their potential electrochemical applications and provides insights into their chemical stability and reactivity (Binzet, G., et al., 2018).

Applications De Recherche Scientifique

Fluorescent Probes and Sensors

One area of application involves the development of fluorescent probes and sensors. For instance, certain donor–acceptor-substituted biphenyls have been investigated for their potential as highly sensitive and powerful fluorescent probes. These probes are designed to monitor pH and solvent proticity, leveraging the structural tuning of the molecular framework to achieve desirable photophysical properties for applications in ratiometric and highly sensitive pH fluorosensing (Maus & Rurack, 2000).

Medical Imaging

In medical imaging, compounds structurally related to N-(4-fluorophenyl)-2,4-dimethylbenzamide have been employed in the development of radiotracers for positron emission tomography (PET) imaging. These radiotracers are designed to target specific biological markers or receptors in the brain, aiding in the diagnosis and study of neurological conditions (Shoghi-Jadid et al., 2002).

Chemical Sensing and Environmental Monitoring

Research into N-benzamidothiourea-based anion sensors, incorporating N-(p-dimethylaminobenzamido) moieties, has demonstrated the potential of these compounds in chemical sensing. These sensors exhibit dual fluorescence in response to anions, making them suitable for detecting environmental pollutants and studying anion-binding interactions (Wu et al., 2006).

Biosensors for Medical Applications

In biosensor technology, nanocomposites modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide have been developed for the electrocatalytic determination of biomolecules like glutathione. These biosensors demonstrate high sensitivity and specificity, offering potential applications in clinical diagnostics and therapeutic monitoring (Karimi-Maleh et al., 2014).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-10-3-8-14(11(2)9-10)15(18)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPIHOFUXMTKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)